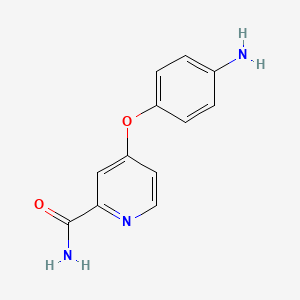

4-(4-Aminophenoxy)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFQBNUDTOONHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630468 |

Source

|

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-80-2 |

Source

|

| Record name | 4-(4-Aminophenoxy)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Aminophenoxy)pyridine-2-carboxamide basic properties

An In-depth Technical Guide to the Basic Properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic organic compound featuring a pyridine ring, an aminophenoxy group, and a carboxamide functional group. This molecule is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a critical building block in the synthesis of multi-kinase inhibitors.[1] Its pyridine-2-carboxamide scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, offering favorable properties such as improved water solubility and the capacity for hydrogen bonding with biological targets.[1]

This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide, detailed experimental protocols for their determination, and its primary role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

The basic physicochemical properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide are summarized below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 284462-80-2 | [2] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Density | 1.315 g/cm³ | [2] |

| Boiling Point | 462.5°C at 760 mmHg | [2] |

| Refractive Index | 1.655 | [2] |

| Vapor Pressure | 9.85E-09 mmHg at 25°C | [2] |

Role in Pharmaceutical Synthesis

The most prominent application of 4-(4-Aminophenoxy)pyridine-2-carboxamide is its role as a key intermediate in the industrial synthesis of Sorafenib, a potent multi-kinase inhibitor used in cancer therapy.[1] The compound provides the core phenoxypyridine structure of the final drug molecule. The synthesis generally involves the reaction of an N-methylated version of this intermediate with an isocyanate.[1]

Caption: Logical relationship in the synthesis of Sorafenib.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the characterization of chemical compounds. The following sections describe methodologies for determining the pKa and aqueous solubility of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like 4-(4-Aminophenoxy)pyridine-2-carboxamide, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a common and accurate method for this purpose.[3]

Objective: To determine the pKa value(s) of 4-(4-Aminophenoxy)pyridine-2-carboxamide in an aqueous medium.

Materials:

-

4-(4-Aminophenoxy)pyridine-2-carboxamide

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled to remove CO₂

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 23 mg (0.1 mmol) of 4-(4-Aminophenoxy)pyridine-2-carboxamide and dissolve it in 50 mL of deionized water in a beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[3]

-

Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial value.

-

Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of HCl added and the corresponding pH reading.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point (Veq) from the point of maximum slope on the curve (or by using the first or second derivative plot).

-

The pH at the half-equivalence point (Veq/2) corresponds to the pKa of the most basic functional group (likely the aniline nitrogen).

-

If other basic sites exist (like the pyridine nitrogen), additional inflection points may be observed. The pKa is calculated at each half-neutralization point.[3]

-

-

Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of 4-(4-Aminophenoxy)pyridine-2-carboxamide in aqueous buffer at a physiologically relevant pH and temperature.

Materials:

-

4-(4-Aminophenoxy)pyridine-2-carboxamide (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thermostatic shaker bath or incubator capable of maintaining 37 ± 1°C.[5]

-

Glass vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-(4-Aminophenoxy)pyridine-2-carboxamide to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains visible.

-

Incubation: Add a known volume of pre-warmed (37°C) PBS (pH 7.4) buffer to the vial.[5]

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to 37°C. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] Preliminary experiments can determine the minimum time required.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at 37°C for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

-

-

Replicates: The experiment should be performed in at least triplicate.[5]

Caption: Workflow for solubility determination by the shake-flask method.

References

- 1. 4-(4-Aminophenoxy)pyridine-2-carboxamide | 284462-80-2 | Benchchem [benchchem.com]

- 2. 4-(4-aminophenoxy)pyridine-2-carboxamide| CAS:#284462-80-2 -Letopharm Limited [letopharm.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carboxamide, a key chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib. This document details the compound's chemical structure, physical and spectral properties, and established synthesis protocols. A particular focus is placed on providing detailed experimental procedures to facilitate its laboratory preparation. Visual diagrams are included to illustrate the synthetic workflow, providing a clear and concise reference for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic aromatic compound featuring a pyridine-2-carboxamide core linked to a 4-aminophenoxy moiety through an ether bond.

Chemical Structure:

Key Identifiers:

-

CAS Number: 284462-80-2[1]

-

Molecular Formula: C₁₂H₁₁N₃O₂[1]

-

Molecular Weight: 229.23 g/mol [1]

-

IUPAC Name: 4-(4-aminophenoxy)pyridine-2-carboxamide

Physicochemical and Spectral Data

A summary of the known quantitative data for 4-(4-aminophenoxy)pyridine-2-carboxamide and its closely related N-methyl analogue is presented below. The data for the N-methyl derivative is included for comparative reference due to its prevalence in the context of Sorafenib synthesis.

| Property | 4-(4-Aminophenoxy)pyridine-2-carboxamide | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | Reference(s) |

| Molecular Formula | C₁₂H₁₁N₃O₂ | C₁₃H₁₃N₃O₂ | [1] |

| Molecular Weight | 229.23 g/mol | 243.26 g/mol | [1][2] |

| CAS Number | 284462-80-2 | 284462-37-9 | [1][2] |

| Melting Point | Not available | 116.0 to 120.0 °C | [3] |

| Boiling Point | 462.5 °C at 760 mmHg | Not available | [1] |

| Density | 1.315 g/cm³ | Not available | [1] |

| Appearance | Not available | White to Light yellow to Light orange powder | [3] |

Spectral Data Summary:

-

¹H NMR (¹H Nuclear Magnetic Resonance): Spectral data for the deuterated N-methyl analog, [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide, in CDCl₃ shows characteristic peaks at δ 8.32 (d, 1H), 7.99 (br, 1H), 7.66 (s, 1H), 6.91-6.85 (m, 3H), 6.69 (m, 2H), and 3.70 (br, s, 2H).

-

¹³C NMR (¹³C Nuclear Magnetic Resonance): While specific data for the title compound is unavailable, characteristic shifts for the pyridine and aminophenoxy rings would be expected.

-

IR (Infrared) Spectroscopy: The IR spectrum of the N-methyl analog shows characteristic absorptions for N-H and C=O stretching vibrations. The spectrum of 4-aminopyridine, a related structural component, displays N-H asymmetric stretching around 3436 cm⁻¹ and C=N stretching of the pyridine ring at 1602 cm⁻¹.[4]

-

Mass Spectrometry (MS): The exact mass of the N-methyl analog is reported as 243.100776666 Da.[2]

Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

The synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide is a critical step in the production of Sorafenib. The most common synthetic strategies involve the nucleophilic aromatic substitution of a 4-halopyridine derivative with 4-aminophenol. Below are detailed experimental protocols adapted from patent literature.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable picolinic acid derivative.

Caption: Synthesis workflow for 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of the N-methyl analog from 4-chloro-N-methylpyridine-2-carboxamide

This protocol details the synthesis of the N-methyl derivative, which follows the same principles for the synthesis of the primary amide.

Materials:

-

4-Aminophenol

-

Potassium tert-butoxide

-

4-chloro-N-methylpyridine-2-carboxamide

-

Anhydrous potassium carbonate

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing dry DMF (100 mL), add 4-aminophenol (9.54 g, 0.087 mol) and potassium tert-butoxide (10.3 g, 0.092 mol) sequentially.

-

Stir the mixture at room temperature for 2 hours. The solution will turn deep brown.

-

To the reaction mixture, add 4-chloro-N-methylpyridine-2-carboxamide (13.68 g, 0.079 mol) and anhydrous potassium carbonate (6.5 g, 0.0467 mol).

-

Heat the mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ethyl acetate (150 mL) and saturated brine (150 mL).

-

Stir the mixture and then separate the layers.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Role in Drug Development and Signaling Pathways

The primary significance of 4-(4-aminophenoxy)pyridine-2-carboxamide in drug development is its role as a direct precursor to Sorafenib. Sorafenib is a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.

While there is limited information on the specific biological activity of 4-(4-aminophenoxy)pyridine-2-carboxamide itself, its structural features are common in molecules designed to interact with biological targets. The pyridine-2-carboxamide scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.

The ultimate product, Sorafenib, exerts its therapeutic effect by inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. It also targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.

Caption: Role of the intermediate in the context of Sorafenib's action.

Conclusion

4-(4-Aminophenoxy)pyridine-2-carboxamide is a fundamentally important molecule in the synthesis of the anticancer drug Sorafenib. Its synthesis is well-established, and this guide provides the necessary details for its preparation in a research setting. While its own biological activity is not extensively studied, its structural motifs are of significant interest in medicinal chemistry. This document serves as a valuable technical resource for professionals engaged in the synthesis and development of novel therapeutics.

References

- 1. 4-(4-aminophenoxy)pyridine-2-carboxamide| CAS:#284462-80-2 -Letopharm Limited [letopharm.com]

- 2. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carboxamide, a pivotal intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to the quest for novel cancer therapies. This document details its history, synthesis, and physicochemical properties, and contextualizes its importance through the mechanism of action of the final drug product it enables.

Discovery and History

The history of 4-(4-aminophenoxy)pyridine-2-carboxamide is not one of a standalone discovery but is deeply embedded in the development of the multi-kinase inhibitor, Sorafenib (marketed as Nexavar®). The journey to synthesize Sorafenib, a compound designed to target key signaling pathways in cancer, necessitated the development of a robust synthetic route for its core structure.

The initial disclosure of Sorafenib and its synthesis by Bayer is a key milestone.[1] The synthetic strategies outlined in early patents and publications revealed the necessity of key building blocks, including the phenoxypyridine scaffold. 4-(4-Aminophenoxy)pyridine-2-carboxamide and its N-methylated analog, 4-(4-aminophenoxy)-N-methylpicolinamide, emerged as crucial intermediates in this process.[2][3][4][5][6][7][8][9][10]

The development of scalable and efficient syntheses for these intermediates was a significant focus of process chemistry research to support the clinical development and commercial production of Sorafenib.[8] Over the years, various synthetic modifications and optimizations have been reported in scientific literature and patents, highlighting the ongoing importance of this molecular scaffold in medicinal chemistry.[4][11]

Physicochemical Properties

A summary of the available physicochemical data for 4-(4-aminophenoxy)pyridine-2-carboxamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [12] |

| Molecular Weight | 229.23 g/mol | [12] |

| CAS Number | 284462-80-2 | [12] |

| Density | 1.315 g/cm³ | [12] |

| Boiling Point | 462.5°C at 760 mmHg | [12] |

| Refractive Index | 1.655 | [12] |

| Vapor Pressure | 9.85E-09 mmHg at 25°C | [12] |

Experimental Protocols

The synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative example based on published methods for the synthesis of the closely related N-methyl analog, which can be adapted for the title compound.

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [2][3][6]

-

Step 1: Formation of the Phenoxide

-

A solution of 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (150 mL) is treated with potassium tert-butoxide (10.29 g, 91.69 mmol).

-

The resulting reddish-brown mixture is stirred at room temperature for 2 hours to ensure the complete formation of the potassium phenoxide salt.

-

-

Step 2: Nucleophilic Aromatic Substitution

-

To the reaction mixture from Step 1, 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and anhydrous potassium carbonate (6.5 g, 47.0 mmol) are added.

-

The mixture is heated to 80°C under a nitrogen atmosphere for 6 hours.

-

-

Step 3: Workup and Purification

-

The reaction mixture is cooled to room temperature and then poured into a mixture of ethyl acetate (500 mL) and brine (500 mL).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

-

Synthesis of the Precursor 4-Chloro-N-methylpicolinamide [2]

-

Step 1: Acid Chloride Formation

-

Anhydrous N,N-dimethylformamide (0.1 mL) is added to thionyl chloride (90 mL) at 50°C under a nitrogen atmosphere.

-

Picolinic acid (30 g, 0.244 mol) is added portionwise over 30 minutes.

-

The solution is heated to reflux for 17 hours, during which a yellow solid precipitates.

-

The mixture is cooled, diluted with toluene (200 mL), and concentrated under reduced pressure to yield 4-chloropicolinoyl chloride.

-

-

Step 2: Amidation

-

4-Chloropicolinoyl chloride (20.0 g, 113.7 mmol) is added portionwise to a 2.0 M solution of methylamine in tetrahydrofuran (350 mL) and methanol (70 mL) at 0°C.

-

The mixture is stirred at ambient temperature for 2 hours and then concentrated.

-

The residue is dissolved in ethyl acetate (350 mL), washed with brine, dried over sodium sulfate, and concentrated to provide 4-chloro-N-methylpicolinamide as a yellow, crystalline solid.

-

Role in Drug Development: Precursor to Sorafenib

As established, 4-(4-aminophenoxy)pyridine-2-carboxamide is a critical building block for the synthesis of Sorafenib. The final step in the synthesis of Sorafenib involves the reaction of the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage.

Caption: Synthetic pathway from the intermediate to Sorafenib.

Mechanism of Action and Signaling Pathways (of Sorafenib)

While there is no known biological activity of 4-(4-aminophenoxy)pyridine-2-carboxamide itself, its importance is defined by the potent activity of Sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

The primary targets of Sorafenib include:

-

RAF/MEK/ERK pathway: Sorafenib inhibits Raf-1 and B-Raf, key kinases in this pathway that are often constitutively active in various cancers, leading to uncontrolled cell proliferation.

-

Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). It also inhibits other RTKs such as c-KIT and FLT-3.

The dual action of inhibiting both tumor cell proliferation and angiogenesis contributes to the clinical efficacy of Sorafenib.

Caption: Simplified signaling pathways inhibited by Sorafenib.

Conclusion

4-(4-Aminophenoxy)pyridine-2-carboxamide is a prime example of a molecule whose significance is derived from its role as a key intermediate in the synthesis of a life-saving drug. While it does not possess intrinsic therapeutic properties, the development of efficient and scalable synthetic routes to this compound has been a critical enabler for the widespread clinical use of Sorafenib. This technical guide has provided a detailed overview of its history, synthesis, and physicochemical characteristics, offering valuable insights for researchers and professionals in the field of drug development and medicinal chemistry. The understanding of such key intermediates is fundamental to the broader landscape of pharmaceutical sciences.

References

- 1. WO2018211336A2 - Solid dosage form containing sorafenib tosylate - Google Patents [patents.google.com]

- 2. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

- 4. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN104177292A - Method for industrial production of sorafenib tosylate polymorphic form I - Google Patents [patents.google.com]

- 11. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 12. 4-(4-aminophenoxy)pyridine-2-carboxamide| CAS:#284462-80-2 -Letopharm Limited [letopharm.com]

The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxamide scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] A notable example is the 4-(4-aminophenoxy)pyridine-2-carboxamide core, which has garnered significant attention for its therapeutic potential, particularly in oncology. Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a range of protein kinases implicated in cancer progression, including c-Met, FLT3, HPK1, and SHP2. This technical guide provides a comprehensive overview of the biological activities of 4-(4-aminophenoxy)pyridine-2-carboxamide and its derivatives, with a focus on their anticancer properties. We present a summary of their quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate further research and drug development in this promising area.

Introduction: The 4-(4-Aminophenoxy)pyridine-2-carboxamide Scaffold

The unique arrangement of a pyridine ring, a carboxamide group, and an aminophenoxy moiety in 4-(4-aminophenoxy)pyridine-2-carboxamide provides a versatile platform for the design of targeted therapeutics. The pyridine nitrogen enhances water solubility and offers a key hydrogen bond acceptor, while the carboxamide group can participate in various interactions with biological targets. The aminophenoxy tail allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure is a key intermediate in the synthesis of numerous biologically active molecules.

Biological Activities

Derivatives of 4-(4-aminophenoxy)pyridine-2-carboxamide have been investigated for a range of biological activities, with the most significant findings in the field of oncology.

Anticancer Activity: Kinase Inhibition

A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

-

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell migration and invasion.[2] Overexpression and activation of c-Met are observed in various human cancers. Several 4-(4-aminophenoxy)picolinamide derivatives have been developed as potent c-Met inhibitors. Notably, one derivative demonstrated significantly stronger inhibitory activity against the A549 lung cancer cell line than the approved drug cabozantinib.[3] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase.[3]

-

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic progenitor cells.[4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). A number of pyridine and pyrazole carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutated forms of FLT3, highlighting their potential for the treatment of AML.[5][6]

-

HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and is considered an attractive target for cancer immunotherapy.[7] By inhibiting HPK1, the anti-tumor immune response can be enhanced. Several series of pyridine-2-carboxamide analogues have been reported with strong HPK1 inhibitory activity in both enzymatic and cellular assays.[7]

-

SHP2 Inhibition: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers.[8] Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors, demonstrating antiproliferative effects in leukemia cell lines and in vivo antitumor efficacy in mouse models.[8]

Other Biological Activities

While the primary focus has been on cancer, the pyridine-2-carboxamide scaffold is also associated with other therapeutic properties, including antimicrobial and anti-inflammatory activities. Further research is warranted to fully explore these potential applications.

Quantitative Data Summary

The following tables summarize the in vitro biological activity data for selected derivatives of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Table 1: c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Antiproliferative IC50 (µM) | Reference |

| Compound [I] | c-Met | - | 46.5 | - | [3] |

| A549 (Lung) | - | 0.26 | [3] | ||

| HeLa (Cervical) | - | 0.82 | [3] | ||

| MCF-7 (Breast) | - | 2.35 | [3] | ||

| Cabozantinib | c-Met | - | 5.4 | - | [9] |

| Pyridine-bioisostere 4 | c-Met | - | 4.9 | - | [9] |

Table 2: FLT3 Kinase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Antiproliferative IC50 (nM) | Reference |

| Compound 8t | FLT3 | - | 0.089 | - | [5] |

| MV4-11 (AML) | - | 1.22 | [5] | ||

| Compound 14m | FLT3 | - | <10 | - | [6] |

| Leukemia Cells | - | 0.29 - 950 | [6] | ||

| Compound 8v | FLT3-ITD-D835Y | - | 1.5 | - | [10] |

| Ba/F3-FLT3-ITD-D835Y | - | 10.5 | [10] | ||

| MV4-11 (AML) | - | 6.8 | [10] |

Table 3: HPK1 Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| Compound 19 | HPK1 | Enzymatic | <10 | [7] |

| Compound 9 | HPK1 | Cellular (pSLP76) | 219 | [11] |

| Compound 12 | HPK1 | Cellular (pSLP76) | 91 | [11] |

| Diaminopyrimidine carboxamide 1 | HPK1 | TR-FRET | 64 | [12] |

Table 4: SHP2 Phosphatase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Antiproliferative IC50 (nM) | Reference |

| Compound C6 | SHP2 | - | 0.13 | - | [8] |

| MV-4-11 (AML) | - | 3.5 | [8] | ||

| SBI-4668 | SHP2-E76K | - | 1800 | - | |

| BT-549 (Breast) | - | 5400 | |||

| MDA-MB-468 (Breast) | - | 2500 |

Experimental Protocols

General Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives

A general synthetic route to 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives involves a nucleophilic aromatic substitution reaction. Typically, a 4-chloropyridine-2-carboxamide derivative is reacted with a substituted 4-aminophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. The resulting product can then be further modified at the amine or carboxamide functional groups to generate a library of derivatives.

Figure 1. General synthetic workflow for 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Figure 2. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and distinguishing viable, apoptotic, and necrotic cells with propidium iodide (PI).

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Kinase Inhibition Assay (General Protocol)

Kinase activity can be measured using various assay formats, such as ADP-Glo™, LanthaScreen™, or ELISA-based assays. The general principle involves incubating the kinase with a substrate and ATP, and then detecting the amount of product formed or ATP consumed.

-

Reaction Setup: In a microplate, add the kinase, a specific substrate, ATP, and the test inhibitor at various concentrations in a kinase assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add the detection reagent. The detection method will vary depending on the assay kit used (e.g., luminescence for ADP-Glo™, fluorescence resonance energy transfer for LanthaScreen™, or antibody-based detection for ELISA).

-

Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives.

Figure 3. Inhibition of the c-Met signaling pathway.

Figure 4. Inhibition of the FLT3 signaling pathway in AML.

Figure 5. Inhibition of HPK1 to enhance T-cell activation.

Conclusion and Future Directions

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly for the treatment of cancer. The derivatives have demonstrated potent and selective inhibition of key oncogenic kinases, leading to significant antiproliferative and pro-apoptotic effects in various cancer cell lines. The versatility of this scaffold allows for extensive medicinal chemistry optimization to further improve efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the structure-activity relationship studies, exploring novel derivatives with activity against other clinically relevant targets, and advancing the most promising candidates into in vivo studies and clinical development. The detailed methodologies and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel picolinamide derivatives show good c-Met inhibitory activity | BioWorld [bioworld.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 6. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide

Disclaimer: This technical guide provides spectroscopic and synthetic data for 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9) , a methylated analogue of the requested compound, 4-(4-aminophenoxy)pyridine-2-carboxamide. At the time of writing, detailed, publicly available spectroscopic data for the non-methylated primary amide could not be located. The structural difference is the presence of a methyl group on the amide nitrogen. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib.[1] Its chemical structure, comprising a pyridine ring, an ether linkage, and an aminophenyl group, makes it a valuable synthon in medicinal chemistry. Accurate spectroscopic characterization is crucial for quality control and reaction monitoring during the synthesis of more complex active pharmaceutical ingredients. This guide summarizes the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Data Type | Reference Source |

| ¹H NMR | Spectrum Available | [2] |

| ¹³C NMR | Spectrum Available | [3] |

Note: Specific peak assignments and coupling constants are not detailed in the referenced public sources but are available through specialized chemical data providers.

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Instrument | Key Functional Group Regions | Reference Source |

| ATR-IR | Bruker Tensor 27 FT-IR | N-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether) | [3] |

| FTIR | Bruker Tensor 27 FT-IR | N-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether) | [3] |

Table 3: Mass Spectrometry (MS) Data

| Technique | Molecular Formula | Molecular Weight | Exact Mass | Reference Source |

| GC-MS | C₁₃H₁₃N₃O₂ | 243.26 g/mol | 243.100776666 Da | [3] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-Aminophenoxy)-N-methylpicolinamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal of an IR spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is then recorded. For Fourier-transform infrared (FTIR) spectroscopy, the sample may be prepared as a KBr pellet.[3]

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer for ionization and mass analysis.[3] This provides information on the molecular weight and fragmentation pattern of the compound.

Synthesis and Analysis Workflow

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a critical step in the production of more complex molecules. The following diagrams illustrate the synthetic pathway and the subsequent analytical workflow.

Caption: Synthetic pathway for 4-(4-Aminophenoxy)-N-methylpicolinamide.

The synthesized compound then undergoes rigorous spectroscopic analysis to confirm its identity and purity.

Caption: Spectroscopic analysis workflow for structural verification.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine-2-carboxamide core linked to an aminophenoxy group, is found in various biologically active molecules. This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound, crucial parameters for its potential development as a therapeutic agent. Due to the limited publicly available experimental data for 4-(4-Aminophenoxy)pyridine-2-carboxamide (CAS: 284462-80-2), this guide incorporates data from structurally similar analogs, namely the N-methylated derivative, 4-(4-Aminophenoxy)-N-methylpicolinamide, and the fluorinated derivative, 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, to provide estimations and a broader understanding of its physicochemical properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₂ | Vendor Information |

| Molecular Weight | 229.24 g/mol | Vendor Information |

| CAS Number | 284462-80-2 | Vendor Information |

| Predicted Boiling Point | 462.5°C at 760 mmHg | Letopharm Limited |

| Predicted Density | 1.315 g/cm³ | Letopharm Limited |

Solubility Profile

Table 1: Estimated Solubility of 4-(4-Aminophenoxy)pyridine-2-carboxamide and its Analogs

| Solvent | 4-(4-Aminophenoxy)pyridine-2-carboxamide (Estimated) | 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide |

| Aqueous Buffer (pH 7.4) | Poorly soluble | Not reported | Not reported |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Slightly soluble[1] | Not reported |

| Methanol | Slightly soluble | Slightly soluble[1] | Not reported |

| Acetonitrile | Slightly soluble (with heating) | Not reported | Slightly soluble (with heating)[2][3] |

| Chloroform | Slightly soluble (with heating) | Not reported | Slightly soluble (with heating)[2][3] |

Disclaimer: The solubility profile for 4-(4-Aminophenoxy)pyridine-2-carboxamide is an estimation based on the reported solubilities of its N-methylated and fluorinated analogs.

Stability Profile

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and develop stability-indicating analytical methods.

Table 2: Estimated Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide under Stress Conditions

| Stress Condition | Proposed Degradation Pathway | Potential Degradants | Estimated Degradation |

| Acidic (e.g., 0.1 M HCl, 60°C) | Hydrolysis of the amide bond, Ether linkage cleavage | 4-(4-Aminophenoxy)picolinic acid, 4-Aminophenol | Moderate |

| Alkaline (e.g., 0.1 M NaOH, 60°C) | Hydrolysis of the amide bond | 4-(4-Aminophenoxy)picolinic acid, 4-Aminophenol | Significant |

| Oxidative (e.g., 3% H₂O₂, RT) | Oxidation of the pyridine nitrogen, Oxidation of the aniline moiety | N-oxide derivatives, Quinone-like structures | Moderate to Significant |

| Thermal (e.g., 80°C, solid state) | Decomposition | To be determined | Low to Moderate |

| Photolytic (e.g., ICH Q1B conditions) | Photodegradation | To be determined | Moderate |

Disclaimer: The stability profile and potential degradants are estimations based on the known reactivity of similar chemical scaffolds and have not been experimentally confirmed for 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability. The following sections outline standard experimental protocols that can be adapted for 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Kinetic Solubility Determination by HPLC

This method provides a high-throughput assessment of a compound's solubility in aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(4-Aminophenoxy)pyridine-2-carboxamide in 100% DMSO.

-

Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

-

Quantification: Analyze the filtrate by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

-

Calibration: Prepare a calibration curve using known concentrations of the compound in a 50:50 mixture of acetonitrile and water.

-

Calculation: Determine the concentration of the dissolved compound in the PBS sample by comparing its peak area to the calibration curve.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of 4-(4-Aminophenoxy)pyridine-2-carboxamide at a concentration of 1 mg/mL in the respective stress media.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 7 days. Dissolve the sample in a suitable solvent before analysis.

-

Photostability: Expose the solid compound and a solution in a quartz cuvette to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (determined by UV scan, likely around 254 nm or 280 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Potential Signaling Pathway Involvement

The structural similarity of 4-(4-Aminophenoxy)pyridine-2-carboxamide to known kinase inhibitors suggests its potential to interact with cellular signaling pathways. Specifically, its N-methylated analog is a known intermediate in the synthesis of kinase inhibitors. The c-Src tyrosine kinase is a plausible target given its role in various cancers.

Caption: Potential inhibition of the c-Src signaling pathway.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the solubility and stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Caption: Workflow for solubility and stability analysis.

Conclusion

While direct experimental data for 4-(4-Aminophenoxy)pyridine-2-carboxamide is limited, analysis of its structural analogs suggests it is likely a compound with low aqueous solubility and potential for degradation under hydrolytic and oxidative stress. The provided experimental protocols offer a robust framework for obtaining definitive solubility and stability data. Furthermore, its structural features warrant investigation into its potential as a kinase inhibitor, particularly targeting the c-Src signaling pathway. Further research is essential to fully characterize its physicochemical properties and biological activity to determine its viability as a drug development candidate.

References

The Versatile Precursor: A Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide and its N-substituted derivatives represent a pivotal scaffold in modern medicinal chemistry, serving as a key building block for a multitude of targeted therapies. This technical guide provides an in-depth overview of this precursor's synthesis, chemical properties, and its crucial role in the development of potent kinase inhibitors for the treatment of cancer and other diseases. The inherent structural features of this molecule, particularly the phenoxypyridine core, allow for strategic modifications that have led to the discovery of several clinically significant drugs.

Chemical Properties and Synthesis

The core structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide features a pyridine ring linked to a phenyl ring through an ether bond, with an amine group on the phenyl ring and a carboxamide group on the pyridine ring. This arrangement provides multiple points for chemical modification, enabling the optimization of pharmacological properties.

Synthesis of a Key Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide

A widely used and illustrative synthesis is that of the N-methylated analog, a direct precursor to the multi-kinase inhibitor Sorafenib.

Experimental Protocol:

A common synthetic route involves the reaction of 4-aminophenol with a chlorinated pyridine derivative.[1][2]

-

Step 1: Deprotonation of 4-aminophenol. To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous dimethylformamide (DMF, 20 mL), 1M potassium tert-butoxide in tetrahydrofuran (THF) (9.7 mL, 9.7 mmol) is added at room temperature. The mixture is stirred for 2 hours to facilitate the formation of the phenoxide.[1][2]

-

Step 2: Nucleophilic Aromatic Substitution. To the reaction mixture, (4-chloro-2-pyridyl)-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are added. The reaction is then heated to 80°C for 6 hours.[1][2]

-

Step 3: Workup and Purification. After cooling, the reaction mixture is extracted with ethyl acetate (50 mL). The organic layer is subsequently washed with brine (20 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (yield: 2.2 g, 80%).[1][2]

This synthetic strategy can be adapted for the synthesis of the parent 4-(4-aminophenoxy)pyridine-2-carboxamide by using 4-chloropyridine-2-carboxamide in the second step.

Applications in Drug Discovery

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is central to the structure of several kinase inhibitors. By targeting specific kinases involved in cell signaling pathways, these drugs can effectively inhibit cancer cell proliferation and angiogenesis.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a prime example of a drug developed from this precursor. It is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[3][4][5][6][7] This dual mechanism of action allows Sorafenib to both inhibit tumor cell proliferation and block tumor angiogenesis.[3][4][5]

Signaling Pathway and Mechanism of Action:

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and division. In many cancers, this pathway is constitutively active due to mutations in proteins like BRAF. Sorafenib inhibits the kinase activity of RAF, thereby preventing the phosphorylation and activation of MEK and ERK, ultimately leading to a decrease in cell proliferation and survival.[3][6]

c-Met Inhibitors

Derivatives of 4-(4-aminophenoxy)pyridine-2-carboxamide have also been developed as potent inhibitors of the c-Met receptor tyrosine kinase.[8] c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of various cancers.[9][10][11][12][13]

Signaling Pathway and Mechanism of Action:

Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[9][11][13] c-Met inhibitors competitively bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.[10]

HPK1 Inhibitors

More recently, the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold has been utilized to develop inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[14][15][16] By inhibiting HPK1, these compounds can enhance the immune response against cancer cells, making them promising candidates for cancer immunotherapy.[17][18]

Signaling Pathway and Mechanism of Action:

Upon T-cell receptor (TCR) stimulation, HPK1 is activated and phosphorylates SLP-76, leading to the downregulation of TCR signaling.[19][20] HPK1 inhibitors block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation and cytokine production.[20][21]

References

- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

- 2. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 3. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellul… [ouci.dntb.gov.ua]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. targetedonc.com [targetedonc.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. rupress.org [rupress.org]

- 20. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 21. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide and its analogs represent a class of small molecules that have garnered significant interest in the field of oncology. Their structural motif serves as a versatile scaffold for the design of targeted therapies, primarily focusing on the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the potential therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Primary Therapeutic Target: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis and metastasis in a variety of human cancers. Analogs of 4-(4-aminophenoxy)pyridine-2-carboxamide have been identified as potent inhibitors of c-Met kinase activity.

Quantitative Analysis of c-Met Inhibition

The inhibitory activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the in vitro c-Met inhibitory activity and antiproliferative effects of a representative set of 4-phenoxy-pyridine derivatives, which share a core structure with the titular compounds.

| Compound ID | c-Met Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | HepG2 Cell IC50 (µM) | Ovcar-3 Cell IC50 (µM) |

| 23k | 1.43 | 2.16 ± 0.19 | 9.13 ± 0.65 | 20.15 ± 2.64 | 9.65 ± 0.51 |

Data sourced from a study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors[1].

A particularly potent 4-(4-aminophenoxy)picolinamide derivative has demonstrated an IC50 value of 46.5 nM against c-Met kinase[2]. This highlights the potential for significant potency within this chemical class.

Secondary Therapeutic Target: VEGFR-2 Kinase

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Some 4-phenoxy-pyridine analogs have demonstrated dual inhibitory activity against both c-Met and VEGFR-2, suggesting a multi-targeted approach to cancer therapy.

Quantitative Analysis of VEGFR-2 Inhibition

The dual inhibitory profile of these compounds offers the potential for a broader and more robust antitumor effect by simultaneously targeting cancer cell proliferation and the tumor's blood supply.

| Compound ID | VEGFR-2 Kinase IC50 (µM) |

| 23k | 1.05 |

Data sourced from a study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors[1].

The lead compound from another study, while highly selective for c-Met, showed significantly less activity against VEGFR-2, with an IC50 value greater than 100,000 nM, indicating that selectivity can be engineered within this scaffold[2].

Signaling Pathways

The therapeutic effects of 4-(4-aminophenoxy)pyridine-2-carboxamide analogs are mediated through the inhibition of critical downstream signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are representative protocols for key experiments.

In Vitro c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the c-Met enzyme.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (4-(4-aminophenoxy)pyridine-2-carboxamide analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the c-Met enzyme in kinase buffer.

-

Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.1%). Include a vehicle control (DMSO only).

-

Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 4-(4-aminophenoxy)pyridine-2-carboxamide analogs.

References

In Silico Modeling and Computational Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling and computational studies of 4-(4-aminophenoxy)pyridine-2-carboxamide and its analogues as potential anti-cancer agents. This class of compounds has demonstrated notable inhibitory activity against the c-Met kinase, a key receptor tyrosine kinase implicated in various malignancies. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for computational and biological validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide serves as a core scaffold for a series of potent inhibitors targeting the mesenchymal-epithelial transition factor (c-Met) receptor.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion; its dysregulation is a hallmark of many human cancers.[2] Consequently, c-Met has emerged as a promising therapeutic target for cancer drug discovery. This guide delves into the computational methodologies used to design and evaluate these inhibitors, alongside the experimental procedures for validating their biological activity.

Mechanism of Action

The primary mechanism of action for 4-(4-aminophenoxy)pyridine-2-carboxamide and its derivatives is the inhibition of the c-Met receptor tyrosine kinase.[1] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[2][3][4] These pathways are integral to promoting cell growth, proliferation, and survival. By binding to the ATP-binding pocket of the c-Met kinase domain, these inhibitors block its phosphorylation and subsequent activation, thereby impeding the downstream signaling events that contribute to tumorigenesis.[5]

Quantitative Data Summary

A derivative of 4-(4-aminophenoxy)pyridine-2-carboxamide, identified as "Compound 46" in a key study, has shown significant promise. The available quantitative data for this and related compounds are summarized in the table below.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative Activity | Notes |

| Compound 46 | c-Met Kinase | Kinase Inhibition Assay | 46.5 | - | - | - |

| Compound 46 | - | Antiproliferative Assay | - | A549 (Lung Cancer) | 2.4 times more active than Cabozantinib | - |

| Compound 12d | c-Met Kinase | Kinase Inhibition Assay | 110 | - | - | A 2-substituted-4-(2-fluorophenoxy) pyridine derivative.[5] |

| Compound 12d | VEGFR-2 | Kinase Inhibition Assay | 190 | - | - | Demonstrates dual inhibitory activity.[5] |

Experimental Protocols

In Silico Modeling: Molecular Docking Protocol

This protocol outlines a general procedure for performing molecular docking studies to predict the binding mode of 4-(4-aminophenoxy)pyridine-2-carboxamide analogues with the c-Met kinase.

-

Protein Preparation:

-

Obtain the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the 4-(4-aminophenoxy)pyridine-2-carboxamide analogue.

-

Convert the 2D structure to a 3D conformation.

-

Assign appropriate atom types and charges.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the c-Met kinase, typically centered on the ATP-binding pocket.

-

Utilize a docking program (e.g., AutoDock, Glide) to generate multiple binding poses of the ligand within the defined binding site.

-

Score the generated poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most probable binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

-

Compare the predicted binding mode with known binding modes of other c-Met inhibitors to validate the results.

-

Biological Validation: c-Met Kinase Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of the compounds against the c-Met kinase.

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain.

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

-

ATP.

-

Substrate peptide.

-

Test compound (dissolved in DMSO).

-

Kinase-Glo® Luminescent Kinase Assay kit.

-

-

Procedure:

-

Prepare a reaction mixture containing the c-Met kinase and the substrate in the kinase buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[6]

-

Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® assay, which correlates with kinase activity.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the c-Met kinase activity.

-

Cell-Based Assays

This protocol details the procedure for analyzing the effect of the compounds on the cell cycle of A549 lung cancer cells using flow cytometry.

-

Cell Culture and Treatment:

-

Culture A549 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

-

This protocol describes how to assess the induction of apoptosis in cancer cells treated with the test compounds.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549) to the desired confluency.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Visualizations

c-Met Signaling Pathway

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the discovery and validation of c-Met inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-MET [stage.abbviescience.com]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide, a valuable building block in medicinal chemistry. The pyridine-2-carboxamide scaffold is a "privileged" structure due to its presence in numerous biologically active compounds.[1] This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors. The described synthetic method involves a nucleophilic aromatic substitution reaction followed by a reduction, providing a reliable route to the target compound.

Introduction

The pyridine-2-carboxamide moiety is a fundamental structural motif in a wide array of pharmacologically active agents, contributing to their therapeutic effects.[1] Its unique properties, including the ability to form crucial hydrogen bonds with biological targets and improved water solubility, make it a desirable feature in drug design.[1] The N-methylated analog of the target compound, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, is a known key intermediate in the industrial production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] This highlights the significance of 4-(4-aminophenoxy)pyridine-2-carboxamide and its derivatives as precursors for the development of novel therapeutics. This application note details a robust laboratory-scale synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide.

Chemical Properties and Data

A summary of the key physicochemical properties of 4-(4-aminophenoxy)pyridine-2-carboxamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 284462-80-2 | [3] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| Density | 1.315 g/cm³ | [3] |

| Boiling Point | 462.5°C at 760 mmHg | [3] |